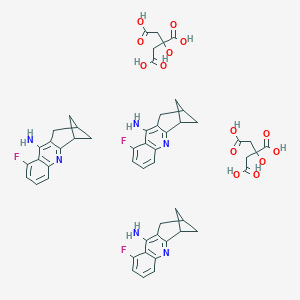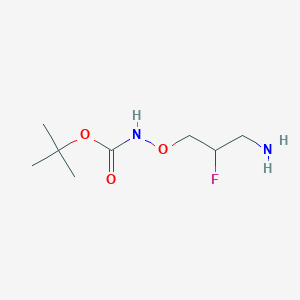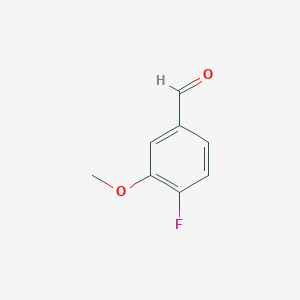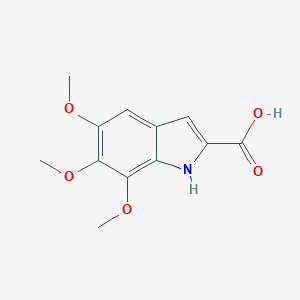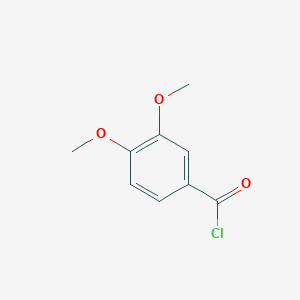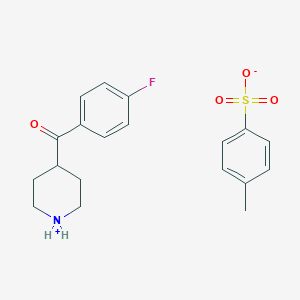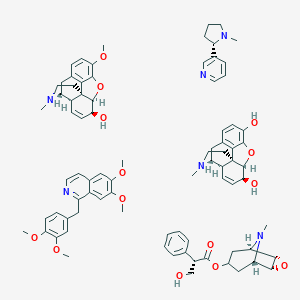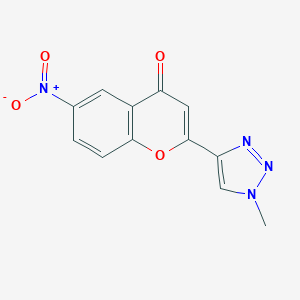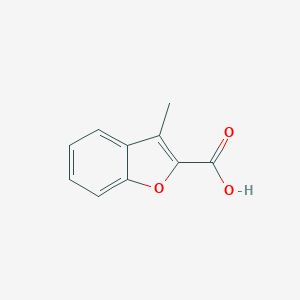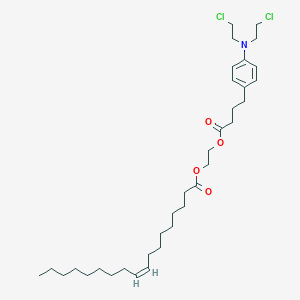
Chlorambucil-oleic acid conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorambucil-oleic acid conjugate is a novel drug delivery system that has gained significant attention in recent years. This conjugate is formed by attaching oleic acid, a fatty acid, to chlorambucil, a chemotherapy drug commonly used for the treatment of various types of cancer. The conjugate has shown promising results in preclinical studies, indicating its potential as an effective tool in cancer treatment.
Mecanismo De Acción
The mechanism of action of chlorambucil-oleic acid conjugate involves the selective targeting of cancer cells through the fatty acid component. Once the conjugate enters the cancer cell, it is hydrolyzed, releasing the chlorambucil drug. The drug then binds to DNA, preventing cell division and ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Chlorambucil-oleic acid conjugate has been shown to have a number of biochemical and physiological effects. The conjugate has been shown to selectively target cancer cells, reducing the toxicity associated with free chlorambucil. Additionally, the conjugate has been shown to have a longer half-life than free chlorambucil, allowing for sustained drug release and improved efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using chlorambucil-oleic acid conjugate in lab experiments include its improved efficacy and reduced toxicity compared to free chlorambucil. Additionally, the conjugate’s controlled drug release allows for more precise experimentation. The limitations of using chlorambucil-oleic acid conjugate in lab experiments include the complexity of the synthesis process and the need for specialized equipment.
Direcciones Futuras
There are several future directions for the study of chlorambucil-oleic acid conjugate. One potential direction is the development of alternative synthesis methods that are more efficient and cost-effective. Additionally, further preclinical studies are needed to determine the optimal dosage and administration of the conjugate. Finally, clinical trials are needed to determine the safety and efficacy of chlorambucil-oleic acid conjugate in humans.
In conclusion, chlorambucil-oleic acid conjugate is a promising drug delivery system that has shown improved efficacy and reduced toxicity compared to free chlorambucil. The conjugate’s controlled drug release and selective targeting of cancer cells make it a potential tool for cancer treatment. Further research is needed to determine the optimal dosage and administration of the conjugate, as well as its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of chlorambucil-oleic acid conjugate involves the reaction of chlorambucil with oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of an amide bond between the two molecules, forming the conjugate.
Aplicaciones Científicas De Investigación
Chlorambucil-oleic acid conjugate has been extensively studied for its potential use in cancer treatment. The conjugate has shown improved efficacy compared to free chlorambucil, as it can selectively target cancer cells and release the drug in a controlled manner. Additionally, the conjugate has been shown to reduce the toxicity associated with free chlorambucil, making it a safer alternative for cancer treatment.
Propiedades
Número CAS |
130676-88-9 |
|---|---|
Nombre del producto |
Chlorambucil-oleic acid conjugate |
Fórmula molecular |
C34H55Cl2NO4 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H55Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(38)40-29-30-41-34(39)20-17-18-31-21-23-32(24-22-31)37(27-25-35)28-26-36/h9-10,21-24H,2-8,11-20,25-30H2,1H3/b10-9- |
Clave InChI |
JURXPCSUZDDGRL-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Sinónimos |
chlorambucil-oleic acid conjugate COAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
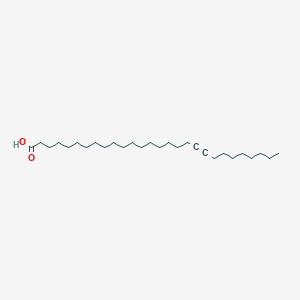
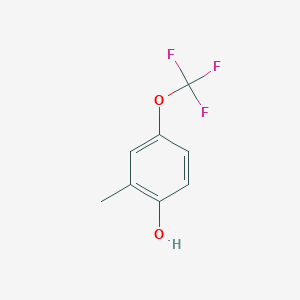
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
